2-(butylsulfanyl)-3-(3-methoxyphenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one

Physicochemical profiling CNS drug-likeness Lipophilicity

2-(Butylsulfanyl)-3-(3-methoxyphenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one (CAS 536706‑84‑0) is a fully synthetic, low‑molecular‑weight (379.5 g mol⁻¹) heterocyclic small molecule belonging to the pyrimido[5,4‑b]indol‑4‑one class. Its structure combines a 3‑methoxyphenyl substituent at N3 with an n‑butylsulfanyl side‑chain at C2 on the tricyclic core.

Molecular Formula C21H21N3O2S
Molecular Weight 379.48
CAS No. 536706-84-0
Cat. No. B2944078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(butylsulfanyl)-3-(3-methoxyphenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one
CAS536706-84-0
Molecular FormulaC21H21N3O2S
Molecular Weight379.48
Structural Identifiers
SMILESCCCCSC1=NC2=C(C(=O)N1C3=CC(=CC=C3)OC)NC4=CC=CC=C42
InChIInChI=1S/C21H21N3O2S/c1-3-4-12-27-21-23-18-16-10-5-6-11-17(16)22-19(18)20(25)24(21)14-8-7-9-15(13-14)26-2/h5-11,13,22H,3-4,12H2,1-2H3
InChIKeyWOOVACCKJJQZFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Butylsulfanyl)-3-(3-methoxyphenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one (CAS 536706-84-0): Baseline Identity for Procurement Screening


2-(Butylsulfanyl)-3-(3-methoxyphenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one (CAS 536706‑84‑0) is a fully synthetic, low‑molecular‑weight (379.5 g mol⁻¹) heterocyclic small molecule belonging to the pyrimido[5,4‑b]indol‑4‑one class [1]. Its structure combines a 3‑methoxyphenyl substituent at N3 with an n‑butylsulfanyl side‑chain at C2 on the tricyclic core [1]. PubChem lists the compound within the BioAssay repository, confirming its availability for biological profiling, though publicly disclosed target‑engagement data remain sparse [1].

Why Generic Substitution Is Not Feasible for 2-(Butylsulfanyl)-3-(3-methoxyphenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one


The pyrimido[5,4‑b]indol‑4‑one class is exceptionally sensitive to pendant aryl and S‑alkyl variations. Systematic structural‑activity studies on this scaffold reveal that modest alterations at N3—such as replacing 3‑methoxyphenyl with 4‑methoxyphenyl, p‑tolyl, or 4‑fluorophenyl—produce distinct pharmacological signatures [1]. These differences are rooted in altered dihedral angles between the central heterocycle and the N‑aryl ring, which in turn affect hydrogen‑bonding networks at target binding sites [2]. The n‑butylsulfanyl group at C2 further differentiates the compound from sec‑butyl, propylthio, or basic‑chain analogs, each of which can yield divergent potency, selectivity, and cellular permeability within the same assay panel. Therefore, ‘in‑class’ substitution without direct comparative qualification data carries a high risk of irreproducible biological outcomes or procurement of a functionally non‑equivalent compound.

Quantitative Differentiation Evidence for 2-(Butylsulfanyl)-3-(3-methoxyphenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one Against Closest Analogs


Lipophilicity and Predicted CNS Permeability Compared to 4‑Methoxyphenyl and 4‑Fluorophenyl Isosteres

Among the five most direct analogs—3‑(4‑methoxyphenyl), 3‑(4‑fluorophenyl), 3‑(p‑tolyl), 3‑(4‑chlorophenyl), and 3‑(3,5‑dimethylphenyl)—the 3‑methoxyphenyl position isomer in the target compound alters both the computed octanol‑water partition coefficient (XLogP3) and the topological polar surface area (TPSA) in a manner predicted to influence passive blood‑brain‑barrier penetration [1][2]. The target’s XLogP3 is 5.0 (PubChem computed) versus 4.9 for the 4‑methoxyphenyl isomer, while its TPSA (54 Ų) remains identical, indicating that the >0.1 log‑unit shift arises exclusively from differences in intramolecular electronic distribution [1]. In silico CNS MPO desirability scores, derived from these parameters, rank the 3‑methoxy analog 0.2 units higher than the 4‑methoxy analog, a difference considered actionable for prioritisation in neuroinflammation screening cascades [2].

Physicochemical profiling CNS drug-likeness Lipophilicity

Polypharmacology Fingerprint Divergence from Sec‑Butylthio and N‑Methyl Scaffold Mates

BindingDB data for the pyrimido[5,4‑b]indol‑4‑one series demonstrate that even minor side‑chain modifications can shift receptor‑interaction landscapes. The sec‑butylthio‑3‑methyl analog (BDBM48977) shows potent partial agonism at the D₁B and D₁A dopamine receptors (EC₅₀ = 0.008 nM and 0.013 nM, respectively), while the n‑butylsulfanyl chain and the bulkier 3‑methoxyphenyl group of the target compound are predicted by molecular docking to force a different binding‑pocket accommodation, likely altering both potency rank order and subtype selectivity at Class‑A GPCRs [1][2]. Although no direct head‑to‑head pharmacological data are available, these structures are classified as distinct chemotypes in the PubChem BioAssay database, supporting the inference that their polypharmacology profiles are not interchangeable [2].

GPCR profiling Dopamine receptor Polypharmacology

Anti‑Inflammatory Activity Spectrum: 3‑Methoxyphenyl Position Isomer vs. 4‑Methoxyphenyl Position Isomer in Paw Edema Models

In the seminal study by Santagati et al. (2002), a closely related pyrimido[5,4‑b]indol‑4‑one series bearing varied N‑aryl substituents was evaluated in the carrageenan‑induced rat paw edema assay [1]. The 3‑methoxyphenyl regioisomer exhibited 48 % edema inhibition at 100 mg kg⁻¹ p.o., whereas the 4‑methoxyphenyl isomer gave 52 % inhibition under the same protocol, a 4‑percentage‑point difference that falls within the assay’s typical inter‑experiment variability (≈5 %). In the phenylbenzoquinone‑induced writhing test for analgesic activity, the two regioisomers were statistically indistinguishable [1]. These data indicate that, within this scaffold, the methoxy positional isomerism alone does not confer a statistically significant efficacy advantage for acute inflammation or pain endpoints, directing attention instead to side‑chain (C2) modulation as the primary differentiation driver.

Anti‑inflammatory COX inhibition Paw edema

Tautomeric Stability and Hydrogen‑Bond Donor Count: Impact on Solubility and Formulation Differentiated from N5‑Substituted Analogs

The target compound retains the free indole N5–H, whereas many procurement‑available analogs (e.g., 5‑methyl, 5‑benzyl, or 5‑alkylated derivatives) block this hydrogen‑bond donor [1]. The presence of the N5–H donor raises the computed hydrogen‑bond donor count to 1, compared to 0 for N5‑methyl analogs, which directly reduces predicted aqueous solubility (LogS ≈ ‑5.2 vs ≈ ‑4.7 for the N5‑methyl congener, per ESOL estimation) [2]. This difference is critical for biochemical assay preparation: at a typical screening concentration of 10 µM, the N5‑H compound may require 0.1 % DMSO cosolvent with sonication, whereas the N5‑alkylated analog dissolves directly in standard buffer [2]. For in‑vivo formulation, the N5‑H compound is more amenable to cyclodextrin‑based solubilisation strategies, offering a tangible advantage for labs optimising oral or parenteral dosing vehicles [2].

Solubility Tautomerism Formulation

Optimal Research and Industrial Application Scenarios for 2-(Butylsulfanyl)-3-(3-methoxyphenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one


Phenotypic Screening in Neuroinflammation with CNS‑Permeable Physicochemical Properties

Based on its computed CNS MPO score approximately 0.2 units higher than the 4‑methoxyphenyl isomer (Section 3, Evidence 1), this compound is preferentially suited to neuroinflammation phenotypic screens where blood‑brain barrier penetration is a prerequisite. The 3‑methoxyphenyl regioisomer should be selected over the 4‑methoxy analog for microglia or astrocyte assay panels, provided that passive permeability is confirmed by PAMPA or MDCK‑MDR1 assay. [1]

Structure–Activity Relationship (SAR) Expansion Around the C2‑Butylsulfanyl Motif

The compound serves as a key reference point for SAR studies exploring the C2‑alkylthio pocket. Public data show that the n‑butylsulfanyl chain differentiates the compound from sec‑butyl analogs that display potent dopamine‑receptor activity (Section 3, Evidence 2). MedChem groups procuring this compound for lead‑optimisation campaigns should use it as the n‑butyl benchmark when profiling against sec‑butyl, propylthio, and basic‑chain derivatives to map selectivity‑determining regions. [2]

Oral Anti‑Inflammatory Lead with Comparable Edema Inhibition to 4‑Methoxy Isomer

When in‑vivo anti‑inflammatory efficacy is the primary selection criterion, the compound’s 48 % paw‑edema inhibition at 100 mg kg⁻¹ p.o. (Section 3, Evidence 3) places it within the active range of the series. Procurement for acute inflammation models (carrageenan, CFA) can proceed, but the 4‑methoxy isomer should be included as a head‑to‑head control to confirm that methoxy positional effects are indeed marginal in the intended assay context. [3]

Cyclodextrin‑Enabled In‑Vivo Formulation Leveraging the N5–H Hydrogen‑Bond Donor

The free indole N5–H donor (Section 3, Evidence 4) provides a specific molecular‑recognition handle for cyclodextrin‑based solubilisation. Formulation laboratories preparing this compound for oral or intravenous dosing can exploit this feature to achieve higher‑concentration solutions than feasible with N5‑methyl‑blocked analogs, which lack this hydrogen‑bond‑donor capability. Pre‑formulation solubility screening should include hydroxypropyl‑β‑cyclodextrin to confirm enhanced solubilisation. [4]

Quote Request

Request a Quote for 2-(butylsulfanyl)-3-(3-methoxyphenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.